molecular formula C21H15N3O6 B269731 2'-{[2-(3-NITROBENZOYL)HYDRAZINO]CARBONYL}BIPHENYL-2-CARBOXYLIC ACID

2'-{[2-(3-NITROBENZOYL)HYDRAZINO]CARBONYL}BIPHENYL-2-CARBOXYLIC ACID

Cat. No.: B269731
M. Wt: 405.4 g/mol
InChI Key: CTOBDBIQCIDLBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-({2-[(3-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)biphenyl-2-carboxylic acid is a complex organic compound featuring a biphenyl core substituted with a carboxylic acid group and a hydrazinylcarbonyl group linked to a 3-nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-({2-[(3-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)biphenyl-2-carboxylic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of azo compounds.

    Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic conditions.

Major Products

    Oxidation: Azo derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, due to the presence of the nitrophenyl and hydrazinyl groups.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with biological targets, possibly inhibiting enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable biphenyl core and reactive functional groups.

Mechanism of Action

The mechanism by which 2’-({2-[(3-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)biphenyl-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The nitrophenyl group can participate in electron transfer reactions, while the hydrazinyl group can form hydrogen bonds with biological targets, stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    2’-({2-[(4-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)biphenyl-2-carboxylic acid: Similar structure but with a different position of the nitro group.

    2’-({2-[(3-Aminophenyl)carbonyl]hydrazinyl}carbonyl)biphenyl-2-carboxylic acid: Similar structure but with an amino group instead of a nitro group.

Uniqueness

The unique combination of a nitrophenyl group and a hydrazinylcarbonyl group in 2’-({2-[(3-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)biphenyl-2-carboxylic acid provides distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C21H15N3O6

Molecular Weight

405.4 g/mol

IUPAC Name

2-[2-[[(3-nitrobenzoyl)amino]carbamoyl]phenyl]benzoic acid

InChI

InChI=1S/C21H15N3O6/c25-19(13-6-5-7-14(12-13)24(29)30)22-23-20(26)17-10-3-1-8-15(17)16-9-2-4-11-18(16)21(27)28/h1-12H,(H,22,25)(H,23,26)(H,27,28)

InChI Key

CTOBDBIQCIDLBY-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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